Calcium levulinate dihydrate

描述

乙酰丙酸钙是乙酰丙酸的钙盐,乙酰丙酸是一种由纤维素降解产生的酮酸。它是一种相对较新的钙补充剂,以其高钙含量和优异的生物利用度而闻名。 该化合物用于强化食品和饮料,以及在药物制剂中用于补充钙 .

准备方法

合成路线和反应条件: 乙酰丙酸钙是通过乙酰丙酸与氢氧化钙的直接反应合成。该反应通常在室温 (20-25°C) 下进行,持续搅拌,直到 pH 值达到 6.7。 然后过滤混合物,脱色并在低温 (0-5°C) 下结晶,以获得最终产物 .

工业生产方法: 在工业环境中,乙酰丙酸钙也可以使用源自天然来源(如贻贝壳)的碳酸钙生产。 这些壳首先通过煅烧脱蛋白,然后用乙酰丙酸处理所得的碳酸钙,形成乙酰丙酸钙 .

化学反应分析

反应类型: 乙酰丙酸钙主要由于乙酰丙酸中酮基的存在而发生取代反应。它还可以与各种金属离子发生络合反应。

常用试剂和条件:

取代反应: 这些反应通常涉及在温和酸性或碱性条件下使用胺或醇等亲核试剂。

络合反应: 乙酰丙酸钙可以在水溶液中与铁或镁等金属离子形成络合物。

主要产物:

取代反应: 主要产物包括取代的乙酰丙酸酯,可用于各种化学合成。

络合反应:

科学研究应用

Chemical Properties and Characteristics

- Chemical Formula : C10H18CaO8

- Molecular Weight : 306.32 g/mol

- CAS Number : 5743-49-7

- Appearance : Colorless to yellowish granular powder

- Solubility : Freely soluble in water; very slightly soluble in ethanol

- pH : 7.0-8.5 (10 wt% aqueous solution)

- LD50 (oral, rat) : ≥ 6000 mg/kg

Pharmaceutical Applications

Calcium levulinate dihydrate is increasingly recognized for its role in the pharmaceutical industry, particularly as a calcium supplement. Its high bioavailability and neutral pH make it suitable for various formulations.

Case Studies

- Calcium Supplementation : Research indicates that calcium levulinate offers a calcium content approximately 14.8% higher than calcium lactate, making it an effective choice for treating conditions like hypocalcemia and osteoporosis . Its formulation allows for easy absorption through the intestinal wall, which is crucial for patients with digestive issues.

- Food Fortification : As a food fortifier, calcium levulinate can be incorporated into products such as sauces, beverages, and dairy alternatives. It provides a reliable source of calcium for individuals with dietary restrictions or lactose intolerance .

| Application | Description |

|---|---|

| Calcium Supplement | Used to treat hypocalcemia; high bioavailability and absorption rates |

| Food Fortification | Added to sauces, beverages, and dairy alternatives to enhance calcium content |

Environmental Applications

This compound also shows promise in environmental applications due to its non-toxic nature and effectiveness as a deicer.

Case Studies

- Deicing Agent : Its low freezing point and non-corrosive properties make it an effective alternative to traditional deicers like rock salt. This application is particularly beneficial in reducing environmental toxicity associated with conventional deicing agents .

| Application | Description |

|---|---|

| Deicing Agent | Non-toxic alternative for winter road maintenance; reduces environmental impact |

Biofuel Production

Recent studies have explored the use of calcium levulinate as an intermediate in biofuel production. Its ability to facilitate the conversion of biomass into biofuels highlights its potential in sustainable energy solutions.

Case Studies

- Biofuel Intermediate : Research has indicated that calcium levulinate can be utilized in the production of levulinate biofuels, contributing to more sustainable energy sources . The compound's properties allow it to enhance the efficiency of biomass conversion processes.

| Application | Description |

|---|---|

| Biofuel Production | Serves as a chemical intermediate in converting biomass into biofuels |

作用机制

摄入后,乙酰丙酸钙会解离成钙离子和乙酰丙酸根离子。钙离子很容易通过肠壁吸收,从而提高体内的钙水平。 乙酰丙酸根离子被代谢为 4-羟基戊酸盐,其药理作用很小 .

类似化合物:

- 葡萄糖酸钙

- 乳酸钙

- 氯化钙

比较:

- 乙酰丙酸钙与葡萄糖酸钙: 与葡萄糖酸钙相比,乙酰丙酸钙具有更高的溶解度和更好的吸收性 .

- 乙酰丙酸钙与乳酸钙: 乙酰丙酸钙的钙含量更高,更容易通过肠壁吸收 .

- 乙酰丙酸钙与氯化钙: 虽然氯化钙高度溶解,但与乙酰丙酸钙相比,它对胃肠道更具刺激性 .

乙酰丙酸钙以其高钙含量、优异的生物利用度和最小的胃肠道刺激性而脱颖而出,使其成为钙补充剂的首选。

相似化合物的比较

- Calcium gluconate

- Calcium lactate

- Calcium chloride

Comparison:

- Calcium Levulinate vs. Calcium Gluconate: Calcium levulinate offers higher solubility and better absorption compared to calcium gluconate .

- Calcium Levulinate vs. Calcium Lactate: Calcium levulinate has a higher calcium content and is more easily absorbed through the intestinal wall .

- Calcium Levulinate vs. Calcium Chloride: While calcium chloride is highly soluble, it is more irritating to the gastrointestinal tract compared to calcium levulinate .

Calcium levulinate stands out due to its high calcium content, excellent bioavailability, and minimal gastrointestinal irritation, making it a preferred choice for calcium supplementation.

生物活性

Calcium levulinate dihydrate, a calcium salt derived from levulinic acid, has garnered attention for its potential biological activities and applications in nutrition and medicine. This article delves into the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is represented by the chemical formula . It exists as a white crystalline powder with a neutral pH of approximately 7, making it more tolerable for digestive use compared to other calcium supplements. Its high solubility (over 30% at 25°C) and superior bioavailability are key factors contributing to its effectiveness as a calcium source in dietary applications .

Synthesis

The synthesis of calcium levulinate typically involves the reaction between levulinic acid and calcium hydroxide. The reaction can be summarized as follows:

This efficient process yields a stable compound suitable for various applications .

Upon ingestion, calcium levulinate dissociates in the digestive tract, releasing free calcium ions that are crucial for various physiological functions such as:

- Bone health : Essential for maintaining bone density and preventing osteoporosis.

- Muscle function : Plays a vital role in muscle contraction.

- Nerve transmission : Necessary for proper nerve function and signaling.

Research indicates that calcium levulinate's absorption rate surpasses that of traditional supplements like calcium carbonate and calcium lactate, making it an effective option for enhancing dietary calcium intake .

Nutritional Applications

Calcium levulinate is particularly beneficial for:

- Growing children and adolescents : Supports bone development during critical growth phases.

- Postmenopausal women : Helps mitigate bone loss associated with decreased estrogen levels.

Its non-toxic nature and minimal side effects make it suitable for various formulations, including oral supplements and injections .

Case Studies

- Animal Studies : A study involving Sprague-Dawley rats demonstrated that oral administration of calcium levulinate significantly improved calcium absorption compared to traditional sources. Rats were divided into groups receiving either calcium levulinate or calcium chloride, with results indicating enhanced metabolic pathways involving calcium utilization in the liver .

- Clinical Trials : Preliminary clinical trials have shown that supplementation with calcium levulinate can lead to improved bone mineral density in postmenopausal women when combined with vitamin D .

Comparative Analysis of Calcium Sources

| Calcium Source | Bioavailability | Solubility (at 25°C) | Common Uses |

|---|---|---|---|

| Calcium Carbonate | Low | ~0.5% | Antacids, dietary supplements |

| Calcium Lactate | Moderate | ~1.5% | Food fortification |

| Calcium Levulinate | High | >30% | Dietary supplements, injections |

属性

IUPAC Name |

calcium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDPOQXVKRLEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

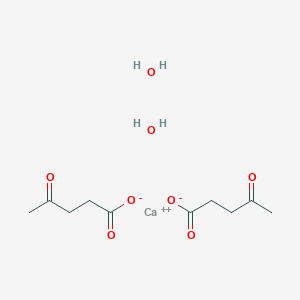

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-76-2 (Parent) | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060454 | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |

| Record name | Calcium levulinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

591-64-0 | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(4-oxovalerate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LEVULINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of calcium levulinate dihydrate?

A: this compound forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []

Q2: How can solid-state NMR be used to characterize this compound?

A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of this compound. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。